molecular formula C22H22N2O3 B4036895 2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide

Cat. No.: B4036895
M. Wt: 362.4 g/mol
InChI Key: IGBNENQANNESGZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, using oxirane and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild conditions.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices, owing to its unique electronic properties.

    Biological Studies: The compound is used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinoline-4-carboxamide: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and biological activities.

    N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide: Lacks the methoxyphenyl group, leading to variations in electronic properties and reactivity.

Uniqueness

2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide is unique due to the combination of the methoxyphenyl group and the oxolan-2-ylmethyl substituent, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-16-10-8-15(9-11-16)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-27-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNENQANNESGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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